6-(2-Fluorophenyl)nicotinic acid
Overview
Description
6-(2-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-(2-Fluorophenyl)nicotinic acid involves the reaction of tert-butyl 6-(2-fluorophenyl)nicotinate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of toluene and removal of the solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nicotinic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(2-Fluorophenyl)nicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes related to inflammation, cell signaling, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2-Fluorophenyl)nicotinic acid include other nicotinic acid derivatives such as:
Uniqueness
This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJILCXGTKPCIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647030 | |
Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-91-7 | |
Record name | 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505082-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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